3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of multiple trifluoromethyl and chloro substituents on pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of chloro and trifluoromethyl groups. The final step involves the coupling of these substituted pyridine rings with ethanediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to modify the compound’s structure.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-(Trifluoromethyl)benzoyl chloride
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of chloro and trifluoromethyl groups on pyridine rings, coupled with an ethanediamine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N,N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F9N5O/c23-14-5-11(20(26,27)28)8-36-17(14)35-1-2-39(18-15(24)6-12(9-37-18)21(29,30)31)3-4-40-19-16(25)7-13(10-38-19)22(32,33)34/h5-10H,1-4H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGJPBFFZTXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN(CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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